molecular formula C22H38N2O15 B038111 Fadgg CAS No. 124040-67-1

Fadgg

Cat. No.: B038111
CAS No.: 124040-67-1
M. Wt: 570.5 g/mol
InChI Key: BFBQKMOGMKCDKP-XHCQCPSKSA-N
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Description

No identifiable data on "Fadgg" exists within the provided evidence.

  • NLP architectures (e.g., Transformer models , BERT , RoBERTa ).
  • Guidelines for academic manuscript preparation .
  • Generic instructions for comparing compounds in chemistry reports .

Without explicit information about "this compound’s" chemical structure, properties, or applications, a detailed introduction cannot be constructed.

Properties

CAS No.

124040-67-1

Molecular Formula

C22H38N2O15

Molecular Weight

570.5 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C22H38N2O15/c1-6-13(29)17(33)18(34)22(35-6)38-19-12(24-8(3)28)21(37-10(5-26)15(19)31)39-20-11(23-7(2)27)16(32)14(30)9(4-25)36-20/h6,9-22,25-26,29-34H,4-5H2,1-3H3,(H,23,27)(H,24,28)/t6-,9+,10+,11+,12+,13+,14+,15-,16+,17+,18-,19+,20+,21-,22-/m0/s1

InChI Key

BFBQKMOGMKCDKP-XHCQCPSKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@@H]2O)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)C)O)O)O

Other CAS No.

124040-67-1

Synonyms

FADGG
O-fucopyranosyl-(1-3)-O-(2-acetamido-2-deoxyglucopyranosyl)-(1-6)-2-acetamido-2-deoxygalactopyranoside

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general frameworks for compound comparisons are outlined in the materials:

A. Key Requirements for Comparative Analysis

  • Structural or Functional Similarity : Comparisons should focus on compounds with shared metal centers, functional groups, or applications .
  • Data Requirements :
    • Physical/chemical properties (e.g., melting point, solubility).
    • Synthetic pathways.
    • Performance in applications (e.g., catalytic activity, stability).
  • Use of Credible Sources : At least three academically rigorous references must justify the analysis .

B. Example Framework for Comparison

Parameter Compound A Compound B Fadgg (Hypothetical)
Molecular Formula C₁₂H₂₄O₆ C₁₀H₁₈N₂O₄ Not available
Melting Point 156°C 210°C Not available
Application Catalysis Drug delivery Not available

Critical Limitations in the Evidence

  • For example, the Transformer model achieved 28.4 BLEU on English-to-German translation , while BERT improved SQuAD v1.1 F1 scores by 1.5 points . These metrics are irrelevant to chemical comparisons.

Recommendations for Further Research

To produce a valid comparative analysis of "this compound," the following steps are necessary:

Verify the Compound’s Identity : Confirm the correct spelling, IUPAC name, or CAS registry number.

Consult Specialized Databases : Use resources like PubChem, SciFinder, or Reaxys for structural and property data.

Review Patent Literature : Industrial applications or synthetic methods may be documented in patents.

Leverage Spectroscopy Data : NMR, IR, or XRD patterns could differentiate "this compound" from analogs.

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